tert-Butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate
Description
Chemical Structure and Properties
tert-Butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate (CAS: 2749758-13-0) is a piperidine-based compound with a molecular formula of C₁₆H₂₂BrN₃O₃ and a molecular weight of 384.28 g/mol . It features a tert-butoxycarbonyl (Boc)-protected piperidine ring conjugated to a 5-bromopyridin-3-yl carbamoyl group. This structure is frequently utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and allosteric modulators .
Synthesis
The compound is synthesized via coupling reactions between 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and 5-bromopyridin-3-amine. A representative procedure involves dichloromethane/ethyl acetate purification, yielding an 85% isolated product . Alternative routes include HCl-mediated deprotection in dioxane, as described in , which generates intermediates for downstream functionalization .
Properties
IUPAC Name |
tert-butyl 4-[(5-bromopyridin-3-yl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-6-4-11(5-7-20)14(21)19-13-8-12(17)9-18-10-13/h8-11H,4-7H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPODZBSSCSGJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 5-bromopyridine-3-carboxylic acid.
Coupling Reaction: The carboxylic acid group of 5-bromopyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Amide Bond: The activated carboxylic acid reacts with tert-butyl piperidine-1-carboxylate to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the compound, potentially including pyridine N-oxides.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties, including:
- Antimicrobial Activity : Initial studies suggest it may possess antibacterial properties.
- Central Nervous System Activity : The structural components may interact with neurotransmitter systems, indicating potential for neuropharmacological applications.
- Anti-inflammatory Effects : There are indications that it could modulate inflammatory pathways, although specific mechanisms are still under investigation.
Material Science
In the industrial sector, this compound can be utilized in the development of new materials and chemical processes. Its structural properties make it suitable for synthesizing polymers and other advanced materials.
Case Studies and Research Findings
Recent literature highlights several studies exploring the biological activity of structurally similar compounds:
- Study on Antimicrobial Properties : A study demonstrated that similar compounds exhibited significant antibacterial activity against various strains, suggesting a potential pathway for drug development.
- Neuropharmacological Research : Research indicated that derivatives of this compound could modulate neurotransmitter levels, indicating potential applications in treating CNS disorders.
- Inflammation Modulation Studies : Investigations into related compounds have shown promise in reducing inflammatory markers in vitro, supporting further exploration of this compound's effects.
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Binding to Molecular Targets: The compound can interact with specific proteins or enzymes, modulating their activity.
Pathway Involvement: It may influence biochemical pathways by inhibiting or activating key enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis highlights key structural analogs, emphasizing differences in substituents, synthetic pathways, and biological applications.
Modifications at the Carbamoyl Group
Compound A : tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate
- Structure : The carbamoyl group is substituted with an ethyl and 2-(trifluoromethyl)benzyl moiety.
- Application : Demonstrated potent activity as an M5 positive allosteric modulator (PAM), with enhanced metabolic stability attributed to the trifluoromethyl group .
- Synthesis : Alkylation of tert-butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate using NaOtBu and 15-crown-5 in THF .
Compound B : tert-Butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate
Comparison :
Pyridine Ring Substitutions
Compound C : tert-Butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate
- Structure : Replaces the bromine atom with a trifluoromethyl group and introduces a hydroxyl group on the piperidine ring.
- Synthesis : Lithiation of 3-bromo-5-(trifluoromethyl)pyridine followed by reaction with tert-butyl 4-oxopiperidine-1-carboxylate .
Compound D : tert-Butyl 4-((4-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)pyridin-2-yl)amino)piperidine-1-carboxylate
Comparison :
- Bromine in the target compound facilitates further functionalization (e.g., palladium-catalyzed couplings), while trifluoromethyl or dihydroisoquinoline groups in analogs optimize drug-like properties .
Piperidine Ring Functionalization
Compound E : tert-Butyl 4-(5-(3,4-dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-ylcarbamoyl)piperidine-1-carboxylate
- Structure : The piperidine ring is linked to an isothiazolopyridine scaffold with dimethoxyphenyl substituents.
- Application : Acts as a dual apoptosis-inducing kinase inhibitor, with the isothiazolo group critical for ATP-binding site interaction .
- Synthesis: Coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with 3-amino-isothiazolo[5,4-b]pyridine derivatives .
Compound F : tert-Butyl 4-[(3-aminophenyl)carbamoyl]piperidine-1-carboxylate
- Structure: Substitutes the bromopyridine with a 3-aminophenyl group.
- Application: Used in peptide mimetics; the amino group enables conjugation or further derivatization .
Comparison :
- The target compound’s bromopyridine group offers distinct electronic and steric profiles compared to the aromatic amines or heterocycles in analogs, influencing target selectivity .
Biological Activity
tert-Butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to a class of piperidine derivatives. This compound features a tert-butyl ester group, a bromopyridine moiety, and a piperidine ring, which contribute to its biological activity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine-1-carboxylate with 5-bromopyridine-3-carboxylic acid using coupling reagents like DCC or EDC, often facilitated by DMAP to form the desired amide bond.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurological and inflammatory pathways. The bromopyridine moiety may enhance binding affinity and specificity towards certain targets.
Study on Piperidine Derivatives
A study published in the Journal of Medicinal Chemistry highlighted that piperidine derivatives exhibit notable activity against cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The study emphasizes the importance of structural modifications in enhancing biological activity .
Antimicrobial Activity
While specific antimicrobial data for this compound is sparse, related compounds have demonstrated significant antibacterial properties against Gram-positive bacteria, including MRSA strains. This suggests a potential for developing antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | Bromophenyl instead of bromopyridine | Anticancer activity with IC50 values <100 µM |
| tert-Butyl 4-(5-Bromoindazol-3-yl)piperidine-1-carboxylate | Indazole moiety | Potential neuroprotective effects |
The unique presence of the bromopyridine moiety in this compound may allow for specific interactions that enhance its biological profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
